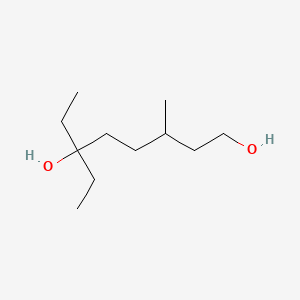
6-Ethyl-3-methyloctane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-3-methyloctane-1,6-diol is an organic compound with the molecular formula C11H24O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyloctane-1,6-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method is the alkylation of 3-methyl-1,6-octanediol with ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production on a large scale.
化学反应分析
Types of Reactions
6-Ethyl-3-methyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of 6-ethyl-3-methyloctane-1,6-dione or 6-ethyl-3-methyloctanoic acid.
Reduction: Formation of 6-ethyl-3-methyloctane.
Substitution: Formation of 6-ethyl-3-methyloctane-1,6-dichloride or 6-ethyl-3-methyloctane-1,6-dibromide.
科学研究应用
6-Ethyl-3-methyloctane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 6-Ethyl-3-methyloctane-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s branched structure may also influence its binding affinity and specificity.
相似化合物的比较
6-Ethyl-3-methyloctane-1,6-diol can be compared with other similar diols such as:
1,6-Hexanediol: A linear diol with six carbon atoms.
2-Ethyl-1,3-hexanediol: A branched diol with a similar structure but different branching.
1,8-Octanediol: A linear diol with eight carbon atoms.
Uniqueness
The unique structural feature of this compound is its specific branching pattern, which can influence its physical and chemical properties, making it distinct from other diols.
属性
CAS 编号 |
26330-63-2 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
6-ethyl-3-methyloctane-1,6-diol |
InChI |
InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |
InChI 键 |
CVEQHDJQWCRLHJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CCC(C)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















